

Technical Guide: Targeted Synthesis of N-Demethylroxithromycin

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Compound of Interest

Compound Name: *N-Demethylroxithromycin*

CAS No.: 118267-18-8

Cat. No.: B138746

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Methodology: Iodine-Mediated Oxidative Demethylation via Modified Polonovski-Type Reaction[1]

Executive Summary

N-Demethylroxithromycin (also known as N-mono-demethylroxithromycin or EP Impurity F) is a primary active metabolite of the semi-synthetic macrolide roxithromycin.[1] In drug development, this compound is critical as a reference standard for impurity profiling (CMC sections) and for pharmacokinetic/pharmacodynamic (PK/PD) studies.[1]

While enzymatic methods (CYP3A4 incubation) yield this metabolite, they are unscalable for preparative needs.[1] This guide details a robust chemical synthesis utilizing an iodine-mediated oxidative demethylation strategy. This protocol is preferred over the classic Polonovski reaction (N-oxide formation followed by

/acid treatment) due to higher selectivity and milder conditions that preserve the acid-sensitive cladinose sugar moiety.[1]

Mechanistic Principles

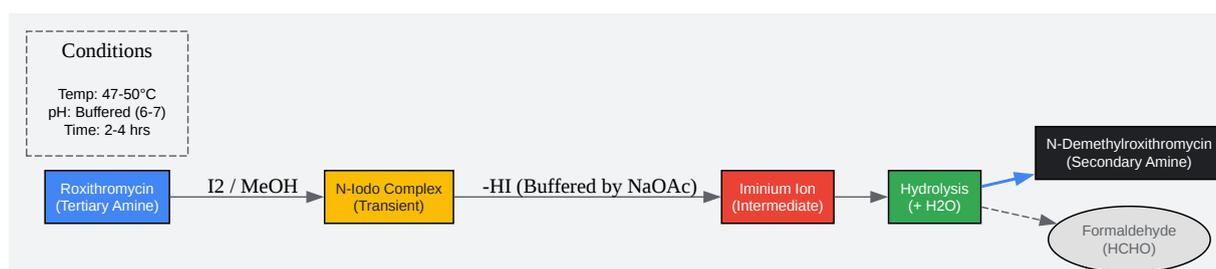
The transformation relies on the oxidative removal of a methyl group from the dimethylamino moiety on the desosamine sugar.

Reaction Pathway

The reaction proceeds through an iodine-induced radical mechanism or an iminium ion intermediate, effectively mimicking a "one-pot" Polonovski reaction without isolating the N-oxide.[1]

- Iodolysis: Iodine () reacts with the tertiary amine to form an N-iodoammonium complex.[1]
- Elimination: Loss of HI generates an iminium ion intermediate ().
- Hydrolysis: The unstable iminium ion is hydrolyzed by water (present in the solvent system) to release formaldehyde and the secondary amine (**N-demethylroxithromycin**).

Critical Constraint: Macrolides are acid-labile.[1] The glycosidic bond of the cladinose sugar cleaves easily below pH 4.0. Therefore, Sodium Acetate (NaOAc) is strictly required to buffer the generation of hydroiodic acid (HI).



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Caption: Mechanistic flow of the Iodine/Acetate oxidative demethylation pathway.

Experimental Protocol

Scale: 5.0 g Input (Scalable to 50g)

Reagents & Materials

Reagent	Role	Stoichiometry	Grade
Roxithromycin	Substrate	1.0 eq	USP/EP
Iodine ()	Oxidant	2.5 - 3.0 eq	ReagentPlus
Sodium Acetate ()	Buffer	5.0 - 6.0 eq	Anhydrous
Methanol (MeOH)	Solvent	10-15 Vol	HPLC Grade
Sodium Thiosulfate	Quencher	Excess	Sat.[1] Solution
Ammonium Hydroxide	pH Adjuster	As needed	28% Solution

Detailed Procedure

Step 1: Reaction Initiation[1]

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an internal temperature probe.
- Dissolution: Charge 5.0 g (approx. 6 mmol) of Roxithromycin and 2.5 g Sodium Acetate (anhydrous) into 60 mL of Methanol. Stir until fully dissolved.
- Addition: Add 3.8 g Iodine (15 mmol) in a single portion. The solution will turn dark brown/red.
- Reaction: Heat the mixture to 47–50°C.
 - Note: Do not exceed 55°C to prevent degradation of the oxime ether side chain.
 - Light: Ambient light usually suffices, but a 100W tungsten lamp can accelerate initiation if the reaction lags.

Step 2: Monitoring & Quenching[1]

- Monitor: Check via TLC (SiO₂; DCM:MeOH:NH₄OH 90:10:1) or HPLC every hour.

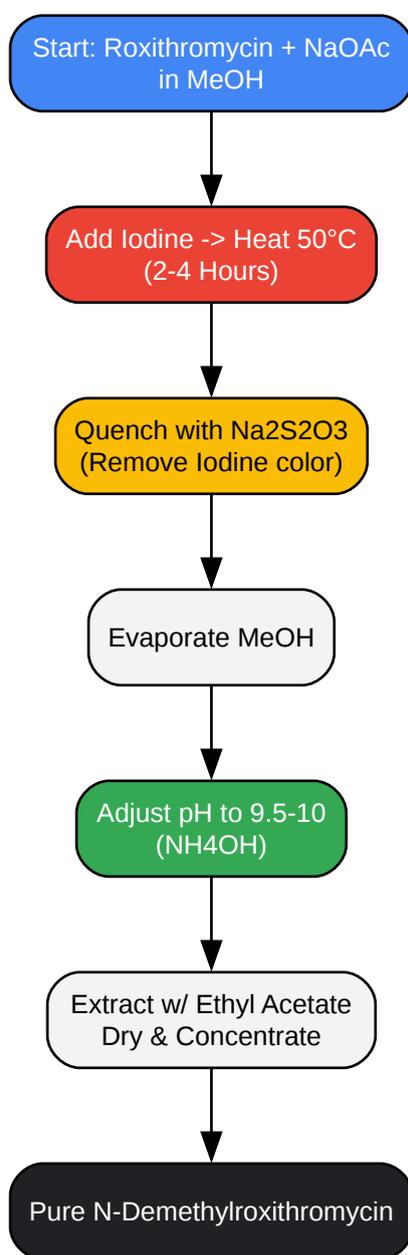
- Target: >90% conversion of Roxithromycin () to **N-Demethylroxithromycin** ().^[1]
- Timeframe: Typically complete in 2–4 hours.
- Quench: Once complete, cool the reaction mixture to room temperature.
- De-iodination: Slowly add saturated aqueous Sodium Thiosulfate () solution (approx. 20-30 mL) until the iodine color completely disappears (solution turns pale yellow/colorless).

Step 3: Workup & Isolation^[1]

- Concentration: Remove the bulk of Methanol under reduced pressure (Rotavap at 40°C). Result is an aqueous slurry.
- Basification: Dilute with 50 mL water. Adjust pH to 9.5–10.0 using Ammonium Hydroxide ().^[1]
 - Critical: The amine must be in the free-base form to extract.
- Extraction: Extract with Ethyl Acetate ().
- Washing: Wash combined organics with Brine () and Water ().^[1]
- Drying: Dry over anhydrous Sodium Sulfate (), filter, and concentrate to dryness.

Step 4: Purification^[1]

- Crude Yield: Expect ~4.2 g of off-white foam.[1]
- Recrystallization: Dissolve in minimal hot Ethanol, add water dropwise until turbid, and cool to 4°C.
- Chromatography (Optional for High Purity): Silica gel column, eluting with Chloroform:Methanol:Ammonia (95:5:0.5).[1]



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Caption: Step-by-step experimental workflow for isolation of **N-Demethylroxithromycin**.

Characterization & Validation

The product is distinguished from the parent by the loss of a methyl group (-14 Da) and specific NMR shifts in the desosamine ring.

Mass Spectrometry (ESI-MS)

Compound	Formula	Calc.[1] Mass ()	Observed Mass
Roxithromycin		837.53	837.5
N-Demethylroxithromycin		823.51	823.5

Nuclear Magnetic Resonance (¹H-NMR, 500 MHz,)

Moiety	Roxithromycin (ppm)	N-Demethylroxithromycin (ppm)	Diagnostic Feature
N-Dimethyl	2.28 (s, 6H)	2.42 (s, 3H)	Integration reduces from 6H to 3H.
H-3' (Desosamine)	~2.45 (m)	~2.65 (m)	Downfield shift due to secondary amine.[1]
N-H	Absent	Broad singlet (variable)	Appearance of secondary amine proton.

Process Control & Troubleshooting

To ensure "Trustworthiness" and reproducibility, adhere to these controls:

- pH Management (The "Safety Net"):
 - Risk:[1][2] If the reaction becomes acidic (pH < 5) due to HI generation, the cladinose sugar will hydrolyze, forming descladinose roxithromycin.
 - Control: Ensure NaOAc is in excess (5 eq).[1] Check pH of the reaction slurry before heating; it should be >6.0.
- Over-Reaction:
 - Risk:[1][2] N,N-didemethylation (removing both methyls) is rare but possible with huge excess of Iodine and prolonged heating.[1]
 - Control: Stop reaction when <2% starting material remains. Do not "cook" overnight.
- Colorimetric Endpoint:
 - The reaction mixture starts dark brown. As Iodine is consumed, it lightens. However, do not rely on color alone; use TLC/HPLC. The quenching step (Thiosulfate) is mandatory to prevent iodine contamination in the workup.

References

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- Synthesis of N-Demethyl Derivatives
 - US Patent 3,725,385. Method of N-demethylation of Erythromycins. [Link](#) (Describes the specific Iodine/NaOAc conditions adapted here).
- Metabolite Identification
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